4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine
Description
The compound 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with two distinct pharmacophoric groups:
- A 4-methyl-1H-pyrazol-1-yl group at position 4.
- A 4-(pyridin-2-yl)piperazin-1-yl group at position 6.
Pyrimidine derivatives are extensively studied for their biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The incorporation of pyrazole and piperazine moieties enhances binding affinity to target proteins, as these groups participate in hydrogen bonding and π-π interactions . This compound’s structural complexity positions it as a candidate for drug discovery, particularly in oncology and neurology.
Properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c1-14-11-21-24(12-14)17-10-16(19-13-20-17)23-8-6-22(7-9-23)15-4-2-3-5-18-15/h2-5,10-13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWIPBHXLOVORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring and the introduction of the piperazine moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural Differences and Implications
Pyrazole Substituent Position :
- The target compound’s 4-methylpyrazole (vs. 3-methyl in ) may alter binding orientation in enzymes like JAK2 or PI3K, where substituent position affects steric compatibility .
- Evidence suggests 4-methyl groups improve metabolic stability compared to 3-methyl analogs due to reduced CYP450-mediated oxidation .
Piperazine Modifications: The pyridin-2-yl group in the target compound’s piperazine (vs. unsubstituted piperazine in or methylphenyl in ) introduces a secondary aromatic ring, enhancing π-stacking with hydrophobic receptor pockets .
Core Heterocycle Variations :
- Compounds with uracil-like cores (e.g., ) mimic nucleotides, making them suitable for targeting DNA/RNA-processing enzymes. The target compound’s plain pyrimidine core is more versatile for kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
